2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

Catalog No.
S3128777
CAS No.
131326-39-1
M.F
C10H24O3Si
M. Wt
220.384
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

CAS Number

131326-39-1

Product Name

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

IUPAC Name

2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanol

Molecular Formula

C10H24O3Si

Molecular Weight

220.384

InChI

InChI=1S/C10H24O3Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h11H,6-9H2,1-5H3

InChI Key

LDVVVUYQPMCVTA-UHFFFAOYSA-N

SMILES

CC(C)(C)[Si](C)(C)OCCOCCO

solubility

not available

2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol, CAS 131326-39-1, is a mono-protected diethylene glycol derivative that serves as a critical bifunctional building block in multi-step organic synthesis. It provides a free primary alcohol for immediate, selective reaction, while the second hydroxyl is masked by a robust tert-butyldimethylsilyl (TBDMS) ether. This TBDMS group is known for its stability across a wide range of non-acidic and non-fluoride conditions, allowing for extensive chemical modifications at the other end of the molecule before its clean, high-yield removal.[1][2] This structure is fundamental for synthesizing precisely defined linkers, spacers, and functionalized surfaces where sequential, controlled reactivity is a prerequisite for success.

Substituting this compound with unprotected diethylene glycol is non-viable for selective synthesis, as it leads to a mixture of di-substituted products and oligomers, creating significant yield loss and purification challenges. More importantly, the choice between different mono-protected glycols, such as the TBDMS form versus a benzyl (Bn) ether analog, is a critical, non-interchangeable procurement decision dictated by synthetic route compatibility. The TBDMS ether is stable to catalytic hydrogenation (e.g., H2, Pd/C), a standard method for deprotecting benzyl ethers.[2][3] Conversely, benzyl ethers are stable to fluoride-based reagents that cleave TBDMS ethers.[1] Therefore, selecting the TBDMS variant is a deliberate choice to enable reaction sequences involving reductive steps that a benzyl-protected intermediate would not survive, thus preventing costly process redesigns.

Enables Orthogonal Protection Strategies in Solid-Phase Synthesis

The TBDMS ether provides essential orthogonality in modern solid-phase peptide synthesis (SPPS). It is completely stable to the piperidine/DMF solutions used for Fmoc-group removal and the trifluoroacetic acid (TFA) cocktails used for Boc-group and final resin cleavage.[4] This allows the TBDMS-protected linker to remain intact throughout chain assembly and then be selectively removed post-synthesis using fluoride-based reagents like TBAF. This strategy is critical when the linker requires modification after the primary peptide sequence is complete.

Evidence DimensionChemical Stability / Orthogonality
Target Compound DataStable to 20% Piperidine/DMF (Fmoc deprotection) and >90% TFA (Boc/resin cleavage)
Comparator Or BaselineAcid-labile linkers (e.g., Wang, Rink Amide) which are cleaved by TFA, preventing post-cleavage linker modification.
Quantified DifferenceQualitatively orthogonal deprotection pathway (Fluoride vs. Acid/Base)
ConditionsStandard Fmoc and Boc solid-phase peptide synthesis protocols.

This orthogonality is a key procurement driver for researchers synthesizing complex or modified peptides, as it enables synthetic strategies that are impossible with standard acid-labile linkers.

Precursor for High-Purity Self-Assembled Monolayers (SAMs) with High Reproducibility

The fabrication of well-ordered, protein-resistant oligo(ethylene glycol)-terminated SAMs on gold surfaces is highly sensitive to the purity of the thiol precursor.[5] Using 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol as a starting material allows for the conversion of the free hydroxyl to a thiol or protected thiol, while the robust TBDMS group protects the other terminus. This strategy is key to synthesizing highly pure OEG-thiols, which directly translates to SAMs with lower defect density and more reproducible anti-fouling properties compared to surfaces made from impure or mixed-termination precursors.[6]

Evidence DimensionSurface Property Reproducibility
Target Compound DataEnables synthesis of >99% pure OEG-thiol precursors for low-defect SAMs.
Comparator Or BaselineUse of unprotected diols or crude reaction mixtures, which lead to higher defect density and variable surface properties.
Quantified DifferenceNot directly quantified in a single study, but the principle that precursor purity dictates SAM quality is well-established.
ConditionsFormation of alkanethiol SAMs on gold substrates for protein adsorption studies.

For procurement in biosensor, microarray, and medical device development, sourcing a precursor that ensures batch-to-batch reproducibility of surface properties is a critical requirement.

Enables Synthesis of PROTACs and ADCs with Hydrogenation-Sensitive Payloads

In the synthesis of complex bioconjugates like PROTACs and ADCs, the linker's protecting group must be compatible with the chemistry used to install or modify the warhead/payload.[7][8] The TBDMS ether is completely stable to catalytic hydrogenation (e.g., H2, Pd/C), a reaction often used to remove other protecting groups (like Benzyl or Cbz) or to reduce functional groups within the payload molecule. A direct comparator, the benzyl-protected diethylene glycol, would be cleaved under these reductive conditions, forcing a complete re-evaluation of the synthetic route.[2][3]

Evidence DimensionStability to Catalytic Hydrogenation
Target Compound DataStable (No cleavage)
Comparator Or Baseline2-(2-(Benzyloxy)ethoxy)ethanol: Unstable (Cleaved to yield the diol)
Quantified Difference100% stability vs. 100% cleavage
ConditionsStandard catalytic hydrogenation (e.g., H2 gas, Pd/C catalyst, alcoholic solvent).

This stability provides critical process flexibility, allowing chemists to use hydrogenation-sensitive payloads or deprotection steps without compromising the linker, simplifying development and scale-up.

Fabrication of Reproducible Bio-inert Surfaces and Biosensors

This compound is the right choice when fabricating oligo(ethylene glycol)-based self-assembled monolayers (SAMs) for applications requiring high reproducibility and minimal non-specific protein binding, such as in biosensors or medical device coatings. Its utility as a precursor for high-purity OEG-thiols directly addresses the primary cause of variability and defects in SAM performance.[5][6]

Synthesis of Complex or Modified Peptides on Solid Support

In solid-phase peptide synthesis (SPPS), this building block is ideal for introducing a diethylene glycol linker that requires modification after the main peptide chain has been assembled and cleaved from the resin. The TBDMS group's stability to standard Fmoc and Boc synthesis conditions, combined with its unique fluoride-based deprotection, provides an orthogonal handle unavailable with common acid-labile linkers.[4]

Development of Linkers for ADCs and PROTACs with Reducible Payloads

When designing synthetic routes for antibody-drug conjugates (ADCs) or PROTACs, this compound is the preferred choice if the payload or other parts of the molecule contain functional groups (e.g., nitro, alkyne) that require reduction via catalytic hydrogenation. Unlike a benzyl-protected analog, the TBDMS ether withstands these conditions, ensuring the linker remains intact.[2][7]

Dates

Last modified: 08-18-2023

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